

An In-depth Technical Guide on the Physicochemical Properties of Fenozan Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

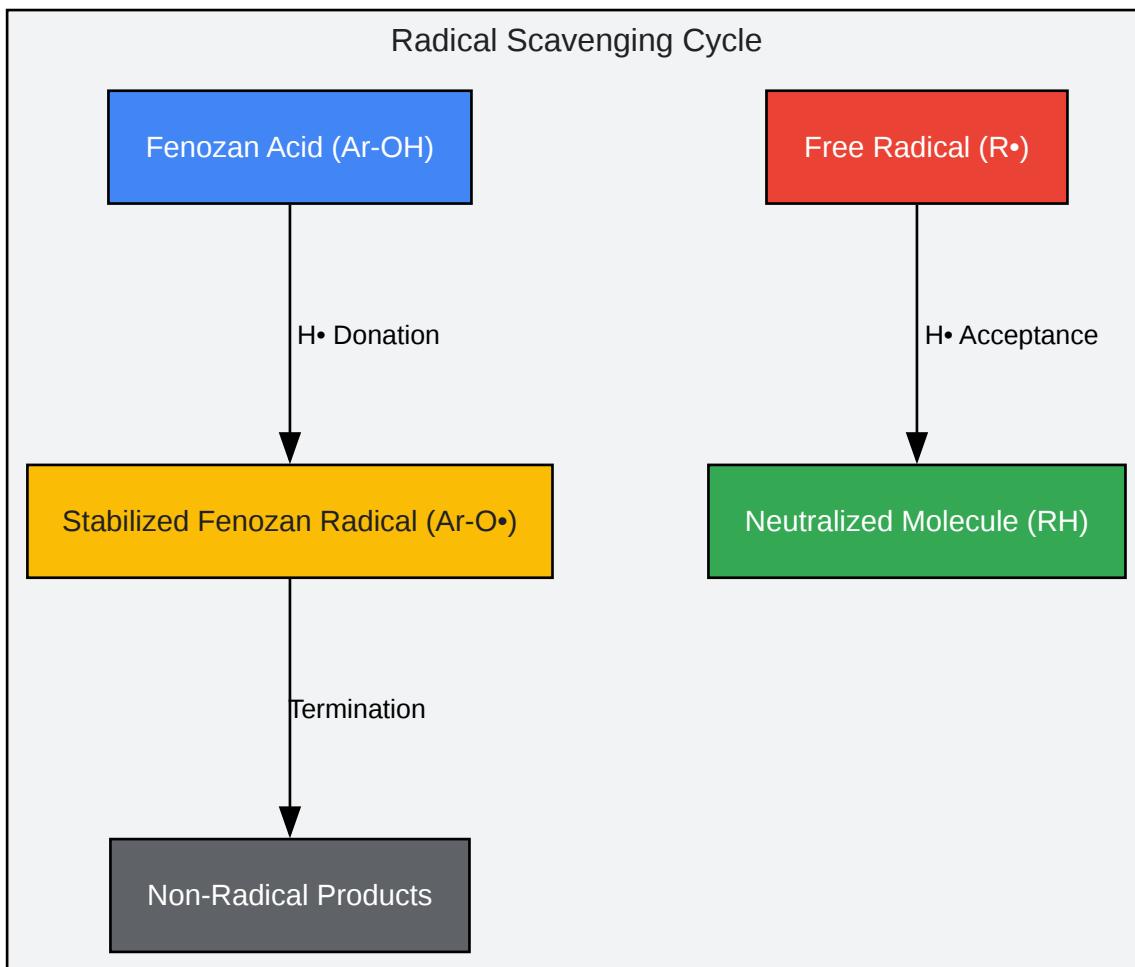
Compound Name:	3-(3,5-Di- <i>tert</i> -butyl-4-hydroxyphenyl)propionic acid
Cat. No.:	B109913

[Get Quote](#)

Introduction

Fenozan acid, chemically known as **3-(3,5-di-*tert*-butyl-4-hydroxyphenyl)propionic acid**, is a synthetic, sterically hindered phenolic antioxidant.^{[1][2]} It is a principal and stable metabolite of larger, more complex synthetic phenolic antioxidants, such as those used to stabilize polymers and plastics against thermal degradation.^[3] The compound has garnered significant research interest due to its antioxidant properties, which are conferred by the phenolic hydroxyl group shielded by two bulky *tert*-butyl groups.^[3] This structure allows it to function effectively as a radical scavenger.^[3] Beyond its industrial origins, Fenozan acid has been investigated for potential therapeutic applications, including anticarcinogenic and antiepileptic activities.^{[1][2]} This document provides a comprehensive overview of its core physicochemical properties, the experimental methods used for their determination, and its mechanism of action.

Core Physicochemical Properties


The fundamental physicochemical characteristics of Fenozan acid are summarized below. These properties are crucial for its application in drug development, material science, and biochemical research, influencing its solubility, stability, and biological interactions.

Property	Value	Reference
IUPAC Name	3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoic acid	[3][4]
Synonyms	Fenozan, Phenozan, 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoic acid	[4]
CAS Number	20170-32-5	[3][4]
Molecular Formula	C ₁₇ H ₂₆ O ₃	[3][4][5]
Molecular Weight	278.39 g/mol	[3][5]
Appearance	White to almost white crystalline powder	[3]
Melting Point	172 - 176 °C	[3][6]
Boiling Point	364.3 °C at 760 mmHg	[6]
Density	1.049 g/cm ³	[6]
pKa (Predicted)	4.79 ± 0.10	[7]
Water Solubility	Slightly soluble	[7]
Solubility	Slightly soluble in DMSO, Ethanol, Methanol	[7]
LogP (Predicted)	4.004	[7]
Flash Point	188.3 °C	[6]

Antioxidant Mechanism of Action

The primary mechanism by which Fenozan acid exerts its antioxidant effect is through radical scavenging via Hydrogen Atom Transfer (HAT).^[3] The phenolic hydroxyl (-OH) group can donate its hydrogen atom to a free radical (R[•]), neutralizing it and thus terminating the oxidative chain reaction. The resulting Fenozan acid radical is stabilized by resonance and the steric

hindrance provided by the adjacent bulky tert-butyl groups, which prevents it from initiating further oxidative reactions.[3]

[Click to download full resolution via product page](#)

Caption: Radical scavenging mechanism of Fenozan acid via Hydrogen Atom Transfer (HAT).

Experimental Protocols

While specific experimental parameters for Fenozan acid are proprietary to the conducting laboratories, the following sections describe standard, generalized methodologies for determining the key physicochemical properties outlined in this guide.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a standard melting point apparatus.

- Apparatus: Digital melting point apparatus, capillary tubes (sealed at one end).
- Procedure:
 - A small amount of dry, crystalline Fenozan acid powder is packed into the bottom of a capillary tube to a height of 2-3 mm.
 - The tube is placed into the heating block of the melting point apparatus.
 - The sample is heated at a rapid rate initially until the temperature is approximately 15-20 °C below the expected melting point (172 °C).
 - The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
 - The temperature at which the first drop of liquid appears is recorded as the start of the melting range.
 - The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.

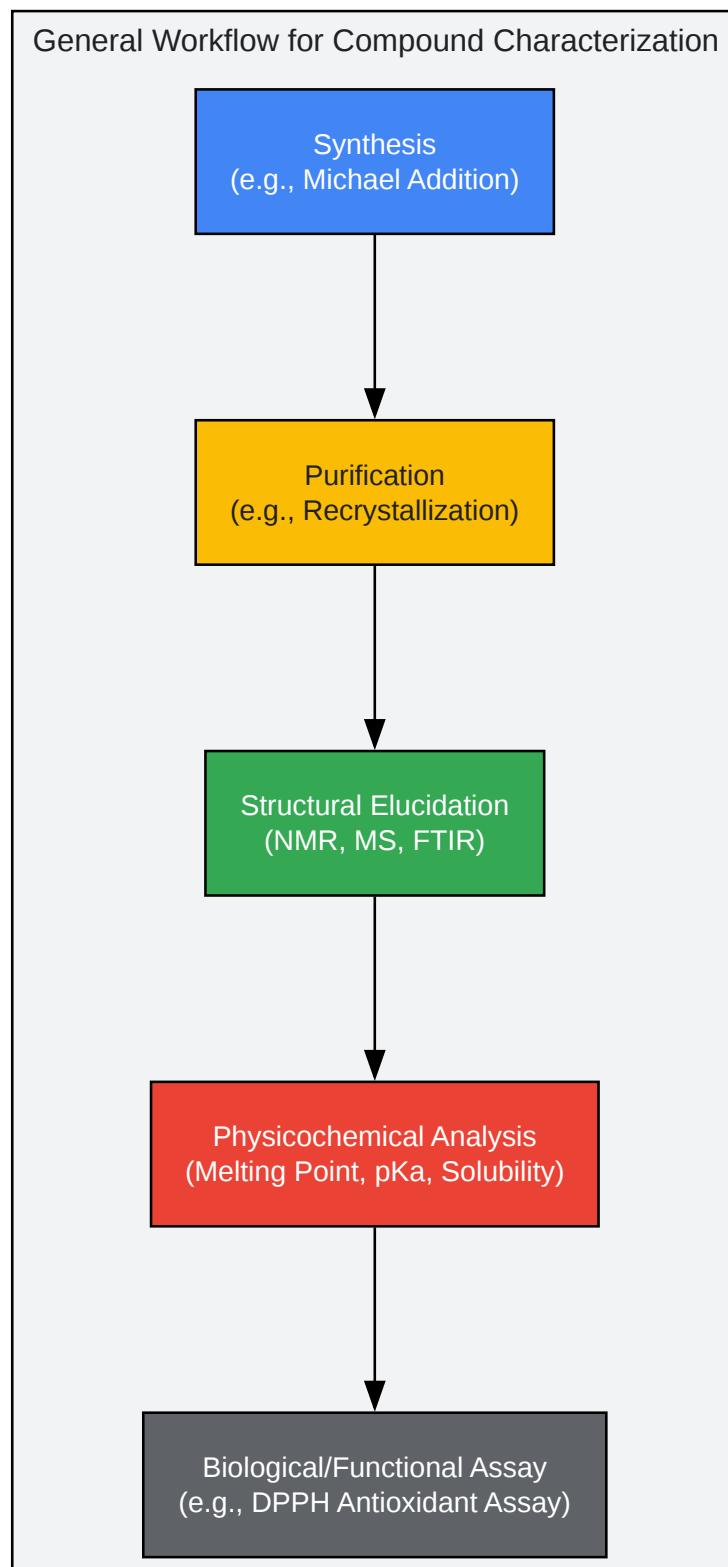
pKa Determination (Potentiometric Titration)

This method determines the acid dissociation constant (pKa) by creating a titration curve.

- Apparatus: pH meter with a calibrated electrode, magnetic stirrer, burette, beaker.
- Reagents: Fenozan acid, standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), deionized water, and a suitable co-solvent like ethanol or methanol due to the low water solubility of Fenozan acid.
- Procedure:
 - A precisely weighed amount of Fenozan acid is dissolved in a known volume of the co-solvent/water mixture.

- The pH electrode is submerged in the solution, and the initial pH is recorded.
- The standardized NaOH solution is added in small, precise increments from the burette.
- After each increment, the solution is stirred until the pH reading stabilizes, and the pH and total volume of titrant added are recorded.
- This process is continued until the pH has risen significantly, well past the equivalence point.
- A titration curve (pH vs. volume of NaOH added) is plotted. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Antioxidant Activity Assay (DPPH Radical Scavenging)


The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common spectrophotometric method for evaluating antioxidant capacity based on a Single Electron Transfer (SET) and HAT mechanism.[\[8\]](#)[\[9\]](#)

- Apparatus: UV-Vis spectrophotometer, micropipettes, test tubes.
- Reagents: DPPH solution in methanol, Fenozan acid stock solutions of various concentrations in methanol, methanol (as blank).
- Procedure:
 - A series of Fenozan acid solutions of varying concentrations are prepared.
 - In separate test tubes, a fixed volume of the DPPH solution is added.
 - A specific volume of each Fenozan acid concentration (or pure methanol for the control) is added to the DPPH solution.
 - The mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).
 - The absorbance of each solution is measured at the characteristic wavelength of DPPH (approx. 517 nm).

- The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] * 100$
- The results are often expressed as IC₅₀, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

General Experimental Workflow

The characterization of a compound like Fenozan acid follows a logical progression from synthesis and purification to detailed analysis of its properties.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the synthesis and characterization of a compound.

Synthesis Overview

Industrial synthesis of Fenozan acid typically involves the Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, followed by hydrolysis of the resulting ester to yield the final carboxylic acid product.^[3] Purity is often optimized through subsequent recrystallization steps.^[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Phenozan, a Synthetic Phenolic Antioxidant, Inhibits the Development of Spontaneous Tumors in Rats and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid | 20170-32-5 [smolecule.com]
- 4. 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid | C17H26O3 | CID 88389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fenozan [stenutz.eu]
- 6. CAS#:20170-32-5 | 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid | Chemsric [chemsric.com]
- 7. lookchem.com [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Physicochemical Properties of Fenozan Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b109913#physicochemical-properties-of-fenozan-acid\]](https://www.benchchem.com/product/b109913#physicochemical-properties-of-fenozan-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com